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Compound of Interest

Compound Name: 3-Ethylpentanenitrile

Cat. No.: B8800664 Get Quote

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Ethylpentanenitrile

Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of 3-ethylpentanenitrile, a branched

aliphatic nitrile. Designed for researchers, scientists, and professionals in drug development,

this document delves into the molecule's fundamental structural characteristics, orbital

hybridization, and covalent bonding. We will explore how these features give rise to its unique

spectroscopic signature and inform its synthetic pathways.

Introduction to 3-Ethylpentanenitrile
3-Ethylpentanenitrile (IUPAC Name: 3-ethylpentanenitrile) is an organic compound with the

chemical formula C₇H₁₃N.[1] It belongs to the nitrile family, characterized by the presence of a

cyano (-C≡N) functional group. As a branched aliphatic nitrile, its structure consists of a five-

carbon pentanenitrile chain with an ethyl group substituent at the third carbon position.[1] While

not a widely commercialized chemical, its structure serves as a valuable model for

understanding the interplay between alkyl frameworks and the electronically distinct nitrile

group, a common moiety in pharmaceuticals and specialty chemicals.

Key Identifiers:

Molecular Formula: C₇H₁₃N
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Molecular Weight: 111.18 g/mol [1]

CAS Number: 5631-83-4[1][2][3]

Canonical SMILES: CCC(CC)CC#N[1]

Molecular Geometry and Structural Elucidation
The structure of 3-ethylpentanenitrile is defined by two key regions: the saturated alkyl

backbone and the terminal nitrile function. The central carbon atom (C3) is a chiral center,

bonded to a hydrogen, a cyanomethyl group (-CH₂CN), and two ethyl groups (-CH₂CH₃).

Caption: 2D chemical structure of 3-ethylpentanenitrile.

Orbital Hybridization and Covalent Bonding
A molecule's geometry and reactivity are direct consequences of its electronic structure and

bonding. In 3-ethylpentanenitrile, we observe two distinct types of hybridization.

The sp³-Hybridized Alkyl Framework
All carbon atoms, except for the one in the cyano group, are sp³ hybridized. This involves the

mixing of one 2s and three 2p orbitals to form four equivalent sp³ hybrid orbitals, arranged in a

tetrahedral geometry with bond angles of approximately 109.5°.[4]

C-C Sigma (σ) Bonds: These are formed by the head-on overlap of sp³ hybrid orbitals

between adjacent carbon atoms.

C-H Sigma (σ) Bonds: These result from the overlap of a carbon sp³ hybrid orbital with the 1s

orbital of a hydrogen atom.

This sp³ framework accounts for the molecule's three-dimensional structure and its

conformational flexibility due to free rotation around the C-C single bonds.[1]

The sp-Hybridized Nitrile Group
The nitrile functional group (-C≡N) exhibits sp hybridization, a critical feature dictating its

chemical properties.[5][6]
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Hybridization: The carbon and nitrogen atoms each use one 2s and one 2p orbital to form

two linear sp hybrid orbitals. The remaining two 2p orbitals on each atom are unhybridized

and perpendicular to each other and to the sp orbitals.

Sigma (σ) Bond: A sigma bond is formed between the carbon and nitrogen via the overlap of

their respective sp hybrid orbitals. The carbon's other sp orbital forms a sigma bond with the

adjacent sp³ carbon of the alkyl chain.

Pi (π) Bonds: The two perpendicular sets of unhybridized p-orbitals on the carbon and

nitrogen atoms overlap sideways to form two pi bonds. This completes the characteristic

C≡N triple bond.[6]

The resulting C-C≡N moiety is linear, with a bond angle of 180°. This rigid, electron-rich triple

bond is the primary site of reactivity in the molecule.
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Caption: Orbital overlap diagram for bonding in 3-ethylpentanenitrile.

Structural and Bonding Parameters
The precise geometry of a molecule is defined by its bond lengths and angles. While

experimental crystallographic data for 3-ethylpentanenitrile is not readily available, we can

compile highly reliable typical values based on analogous structures.

Parameter Bond Type Hybridization Typical Value

Bond Length C-C sp³ - sp³ ~1.54 Å

C-C sp³ - sp ~1.47 Å

C-H sp³ - s ~1.09 Å

C≡N sp - sp ~1.16 Å

Bond Angle C-C-C sp³ center ~109.5°

H-C-H sp³ center ~109.5°

C-C≡N sp center ~180°

These values are standard accepted lengths and angles for the specified bond types in organic

chemistry.

Spectroscopic Validation of Structure
The proposed molecular structure can be validated through a combination of spectroscopic

techniques. Each method probes different aspects of the molecule's bonding and atomic

arrangement, creating a self-validating system of analysis.

Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds. For 3-ethylpentanenitrile, the

spectrum is dominated by two key features:
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C≡N Stretch: A sharp, intense absorption peak is expected in the range of 2260-2220 cm⁻¹.

This is a highly characteristic peak for the nitrile functional group and serves as a primary

diagnostic tool.

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) arise from

the stretching vibrations of the sp³ C-H bonds in the ethyl and pentane portions of the

molecule.[7]

C-H Bending: Vibrations corresponding to the bending of C-H bonds are expected in the

fingerprint region (1470-1365 cm⁻¹).[7]

The absence of broad O-H or strong C=O peaks would confirm the purity of the nitrile and the

lack of hydrolysis or oxidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: Due to molecular symmetry and chemical equivalence, the 13 hydrogen atoms

would produce a predictable set of signals. Drawing parallels with the structurally similar 3-

ethylpentane, which has 3 distinct proton environments, 3-ethylpentanenitrile would exhibit

more complex splitting due to the influence of the electron-withdrawing nitrile group.[8]

Protons closer to the cyano group would be deshielded and appear at a higher chemical shift

(further downfield).

¹³C NMR: The seven carbon atoms would give rise to distinct signals. The most notable

would be the sp-hybridized carbon of the nitrile group, appearing significantly downfield

around 115-125 ppm. The sp³-hybridized carbons would appear upfield in the 10-40 ppm

range.

Mass Spectrometry (MS)
Mass spectrometry provides the molecule's exact mass and offers clues to its structure through

fragmentation patterns.
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Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at an m/z

(mass-to-charge ratio) of 111.10, corresponding to the molecular weight of C₇H₁₃N.[1]

Fragmentation: Common fragmentation patterns would involve the loss of alkyl fragments,

particularly the loss of an ethyl group (M-29) or a propyl group (M-43), leading to

characteristic daughter ions.

Exemplary Synthetic Protocol
Understanding the structure and bonding of 3-ethylpentanenitrile is fundamental to designing

its synthesis. A common and effective method for preparing nitriles is through the nucleophilic

substitution of an alkyl halide with a cyanide salt (a Kolbe nitrile synthesis).

Reaction: 2-ethyl-1-bromobutane + Sodium Cyanide → 3-Ethylpentanenitrile + Sodium

Bromide

Protocol:

Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The

apparatus is flushed with an inert gas (e.g., nitrogen or argon).

Reagents: Sodium cyanide (NaCN, 1.1 equivalents) is dissolved in a polar aprotic solvent

such as dimethyl sulfoxide (DMSO).

Addition: 2-ethyl-1-bromobutane (1.0 equivalent) is added dropwise to the stirred cyanide

solution at room temperature.

Reaction: The reaction mixture is heated to 50-70°C and stirred for several hours until TLC

or GC analysis indicates the consumption of the starting alkyl bromide.

Workup: The mixture is cooled, diluted with water, and extracted with a nonpolar organic

solvent (e.g., diethyl ether).

Purification: The combined organic layers are washed with brine, dried over anhydrous

magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The

resulting crude product is purified by vacuum distillation to yield pure 3-ethylpentanenitrile.
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Caption: Workflow for the synthesis of 3-ethylpentanenitrile.

Conclusion
3-Ethylpentanenitrile is a molecule defined by the juxtaposition of a flexible, sp³-hybridized

alkyl framework and a rigid, linear, sp-hybridized nitrile group. The tetrahedral geometry of the

alkyl portion and the linear arrangement of the C-C≡N unit are direct results of orbital

hybridization. The electron-rich C≡N triple bond, composed of one sigma and two pi bonds, is

the molecule's key functional feature, imparting a characteristic and easily identifiable signature

in IR and NMR spectroscopy. This detailed understanding of its structure and bonding is
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paramount for its synthesis, manipulation, and potential application in the development of more

complex chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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